[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine
Overview
Description
[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine is an organic compound that features a methoxyphenyl group, a morpholine ring, and an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of secondary amines with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol and dichloromethane is commonly used for the reduction of Schiff bases.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced amine derivatives, and substituted aromatic compounds.
Scientific Research Applications
[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets [2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a methoxyphenyl group and a morpholine ring allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-methyl-2-morpholin-4-ylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-15-11-14(16-7-9-18-10-8-16)12-3-5-13(17-2)6-4-12/h3-6,14-15H,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZJFSPZQRGQBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)OC)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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